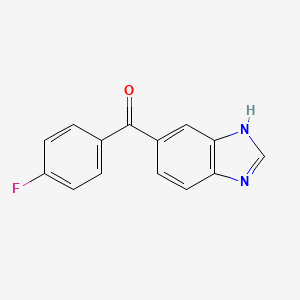
(1H-Benzimidazol-5-yl)(4-fluorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-Benzimidazol-5-yl)(4-fluorophenyl)methanone is a chemical compound with the molecular formula C14H9FN2O and a molecular weight of 240.23 g/mol . It is known for its role as an impurity in the synthesis of flubendazole, an antiparasitic drug . The compound features a benzimidazole ring substituted with a fluorophenyl group, making it a valuable intermediate in pharmaceutical research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Benzimidazol-5-yl)(4-fluorophenyl)methanone typically involves the condensation of 4-fluorobenzoyl chloride with 1H-benzimidazole under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic attack of the benzimidazole nitrogen on the carbonyl carbon of the benzoyl chloride. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
(1H-Benzimidazol-5-yl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced benzimidazole derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Benzimidazole derivatives with oxidized functional groups.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
科学的研究の応用
(1H-Benzimidazol-5-yl)(4-fluorophenyl)methanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various benzimidazole derivatives and other heterocyclic compounds.
Biology: Studied for its potential biological activities, including antiparasitic and antimicrobial properties.
Medicine: Investigated for its role in the development of new pharmaceutical agents, particularly in the treatment of parasitic infections.
作用機序
The mechanism of action of (1H-Benzimidazol-5-yl)(4-fluorophenyl)methanone is primarily related to its role as an intermediate in the synthesis of flubendazole. Flubendazole exerts its antiparasitic effects by binding to tubulin, inhibiting microtubule formation, and disrupting cellular processes in parasites. The molecular targets and pathways involved include the inhibition of glucose uptake and energy production in parasitic cells, leading to their death.
類似化合物との比較
Similar Compounds
Flubendazole: An antiparasitic drug with a similar benzimidazole structure.
Albendazole: Another benzimidazole derivative used as an antiparasitic agent.
Mebendazole: A benzimidazole compound with broad-spectrum antiparasitic activity.
Uniqueness
(1H-Benzimidazol-5-yl)(4-fluorophenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an impurity in flubendazole synthesis highlights its importance in pharmaceutical research and development. The presence of the fluorophenyl group enhances its reactivity and potential for further chemical modifications.
特性
分子式 |
C14H9FN2O |
|---|---|
分子量 |
240.23 g/mol |
IUPAC名 |
3H-benzimidazol-5-yl-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C14H9FN2O/c15-11-4-1-9(2-5-11)14(18)10-3-6-12-13(7-10)17-8-16-12/h1-8H,(H,16,17) |
InChIキー |
JWCPXLUHKJAEHS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)N=CN3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


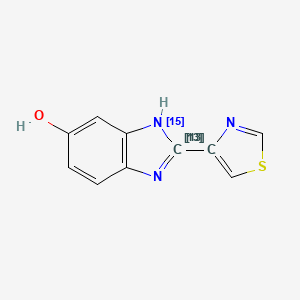
![(3S)-2-[(2S,3S)-2-(3,3-dimethylbutanoylamino)-3-methylpentanoyl]-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B13438471.png)
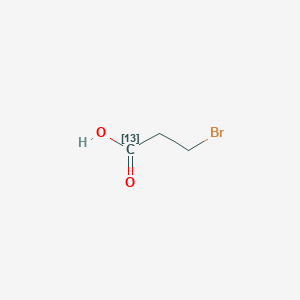
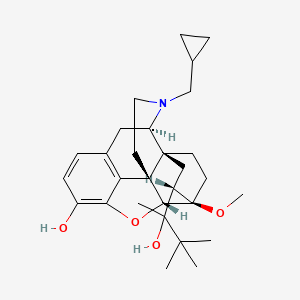
![2-[[Bis(4-methoxyphenyl)phenylmethoxy]methyl]-6-[(6-chloro-2-methoxy-9-acridinyl)amino]-1-hexanol](/img/structure/B13438484.png)
![[9-(10-aminodecyl)-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13438491.png)


![(Z)-but-2-enedioic acid;2-[2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one](/img/structure/B13438503.png)
![N-(3-Cyclopropyl-1-Phenyl-1h-Pyrazol-5-Yl)-2-{4-[3-Methoxy-4-(4-Methyl-1h-Imidazol-1-Yl)phenyl]-1h-1,2,3-Triazol-1-Yl}acetamide](/img/structure/B13438506.png)
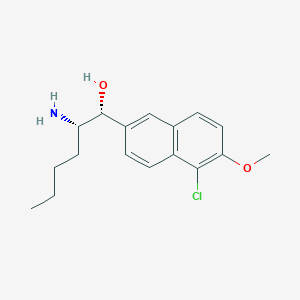
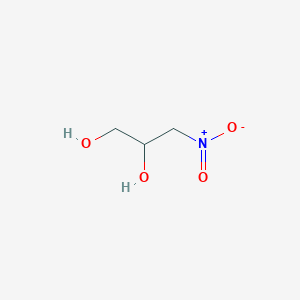
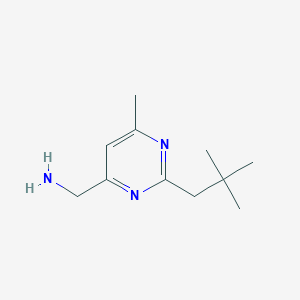
![1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl Ester](/img/structure/B13438550.png)
